molecular formula C16H14N2O5S B2828227 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-43-9

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2828227
CAS No.: 864937-43-9
M. Wt: 346.36
InChI Key: NFRDONNZMFMXCW-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a unique combination of benzodioxin and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The initial step involves the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin through a cyclization reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2-aminothiazole with the benzodioxin derivative under basic conditions.

    Coupling Reaction: The final step involves coupling the thiazole derivative with 5,6-dihydro-1,4-dioxine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where nucleophiles can replace the amide hydrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain types of cancer cells or act as an inhibitor of specific enzymes involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The benzodioxin and thiazole moieties can form hydrogen bonds and π-π interactions with target molecules, potentially inhibiting their function or altering their activity. Specific pathways involved may include enzyme inhibition or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin derivatives: These compounds share the benzodioxin moiety and are studied for their biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.

    Carboxamide derivatives: These compounds are widely used in medicinal chemistry for their ability to form stable complexes with biological targets.

Uniqueness

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the combination of its structural elements, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c19-15(14-8-20-3-4-23-14)18-16-17-11(9-24-16)10-1-2-12-13(7-10)22-6-5-21-12/h1-2,7-9H,3-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRDONNZMFMXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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